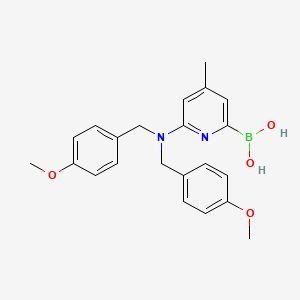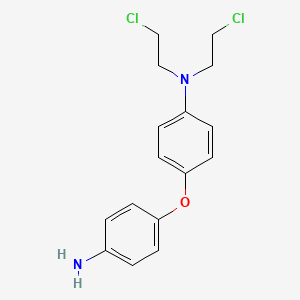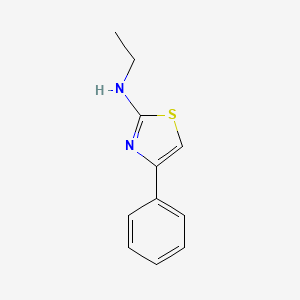
N-Ethyl-4-phenylthiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-4-phenylthiazol-2-amine is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. Thiazole derivatives have been widely studied due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
N-Ethyl-4-phenylthiazol-2-amine can be synthesized using the Hantzsch method, which involves the cyclization of α-haloketones with thiourea. The reaction typically occurs under mild conditions and yields the desired thiazole derivative with high efficiency . The general reaction scheme is as follows:
Step 1: Synthesis of α-haloketone by reacting a ketone with a halogenating agent.
Step 2: Cyclization of the α-haloketone with thiourea to form the thiazole ring.
Step 3: Alkylation of the thiazole ring with ethyl iodide to introduce the N-ethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance reaction efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
化学反应分析
Types of Reactions
N-Ethyl-4-phenylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
作用机制
The mechanism of action of N-Ethyl-4-phenylthiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell survival pathways.
相似化合物的比较
N-Ethyl-4-phenylthiazol-2-amine can be compared with other thiazole derivatives:
属性
分子式 |
C11H12N2S |
|---|---|
分子量 |
204.29 g/mol |
IUPAC 名称 |
N-ethyl-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2S/c1-2-12-11-13-10(8-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13) |
InChI 键 |
GBPDSPQBKICWRK-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=NC(=CS1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


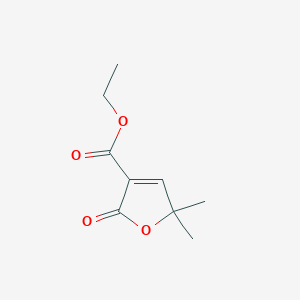
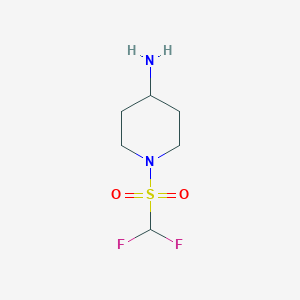

![(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)
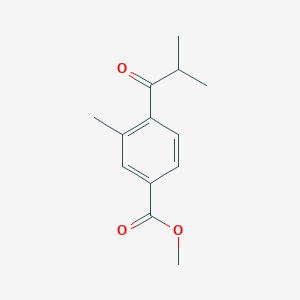
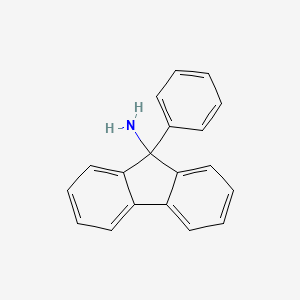
![2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide](/img/structure/B13992117.png)
![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
![Methyl 4-[(4-nitrophenyl)carbonyl]benzoate](/img/structure/B13992144.png)
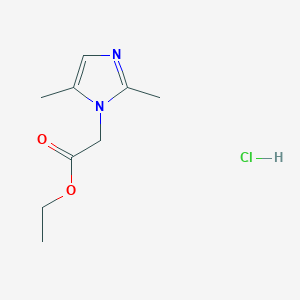
![4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid](/img/structure/B13992164.png)
